Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a 4-fluorophenyl-substituted piperazine moiety and a phenyl group at position 3 of the dihydroquinazoline core.
Properties
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c1-34-25(33)18-7-12-22-23(17-18)28-26(31(24(22)32)21-5-3-2-4-6-21)30-15-13-29(14-16-30)20-10-8-19(27)9-11-20/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYJPPCOIXGSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and coupling reagents to facilitate the formation of the quinazoline core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of quinazoline-7-carboxylic acid derivatives.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Introduction of various substituents at different positions on the quinazoline ring.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent in various conditions. Its structural features suggest that it may interact with multiple biological targets, making it a candidate for the development of drugs aimed at treating psychiatric disorders, given the presence of the piperazine moiety which is common in many antipsychotic medications.
Key Findings:
- Dopamine Receptor Modulation : The piperazine ring is known to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other mental health disorders. Preliminary studies indicate that derivatives of this compound may exhibit selective antagonistic properties at dopamine receptors .
Antimicrobial Studies
Recent research has highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
Antimicrobial Activity:
- Bacterial Inhibition : In vitro studies have demonstrated that Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potent activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Research
The compound has also been evaluated for its anticancer properties. Various studies have focused on its effects on cancer cell lines, particularly those associated with breast and colon cancers.
Anticancer Activity:
- Cell Line Studies : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that it possesses significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL, showcasing its potential as an anticancer drug .
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 2.3 - 6.62 | Doxorubicin 3.23 |
| HCT116 | 1.9 - 7.52 | Doxorubicin 3.23 |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various receptors and enzymes, leading to biological responses.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis with compounds from the provided evidence and related literature.
Core Scaffold Comparison
Key Observations :
- The dihydroquinazoline core in the target compound differs from quinolone (e.g., –2) or thiazolidine () scaffolds, which may confer distinct binding affinities or metabolic pathways.
- The methyl ester at C7 contrasts with the carboxylic acid group in quinolone derivatives (–2), likely altering solubility and bioavailability.
Piperazine Substitution Patterns
The 4-fluorophenylpiperazine group in the target compound is a common motif in central nervous system (CNS) agents (e.g., aripiprazole analogs). Comparatively:
- –2 : Piperazine derivatives are acylated or sulfonylated (e.g., benzoyl, benzenesulfonyl), which may enhance receptor selectivity but reduce blood-brain barrier penetration due to increased polarity.
- : Compounds f and g feature triazole-linked piperazines with dichlorophenyl groups, suggesting antifungal or antiparasitic applications, unlike the fluorophenyl group in the target compound, which is more typical of antipsychotic or antidepressant agents.
Activity Implications :
- Fluorophenylpiperazine derivatives often exhibit serotonin or dopamine receptor modulation, whereas sulfonylated/aroylated piperazines (–2) may target bacterial DNA gyrase or kinase enzymes .
Functional Group Impact
- Methyl Ester (C7): Unlike the carboxylic acid in quinolone derivatives (–2), the ester may improve oral bioavailability but require enzymatic hydrolysis for activation.
- 4-Oxo Group: Present in both dihydroquinazoline and quinolone cores, this group is critical for hydrogen bonding with biological targets, such as topoisomerase II in quinolone antibiotics .
Research Findings and Limitations
- Synthetic Routes: The target compound’s synthesis likely parallels methods in –2, involving piperazine coupling to a quinazoline intermediate.
- Biological Data Gap : While –4 describes structurally complex piperazine derivatives, pharmacological data for the target compound remain unverified in the provided sources.
Biological Activity
Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H18F N3O3 |
| Molecular Weight | 399.44 g/mol |
| LogP | 4.0096 |
| Polar Surface Area | 49.214 Ų |
| Hydrogen Bond Acceptors | 7 |
The structure includes a piperazine ring, which is often associated with various pharmacological properties, particularly in neuropharmacology and oncology.
Research indicates that the compound exhibits multiple mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that it may inhibit growth in various cancer cell lines. For instance, an evaluation of antiproliferative activity showed significant inhibition of cell growth in HT-29 colon carcinoma and MCF7 breast carcinoma cells, with IC50 values indicating effective concentrations for therapeutic action .
- Antimicrobial Properties : The compound has been screened for antibacterial activity against several strains, demonstrating moderate to strong effects against pathogens like Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound's structure allows it to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), contributing to its neuroprotective effects. Studies have reported IC50 values indicating effective inhibition rates against these enzymes .
Antiproliferative Effects
A study conducted on the antiproliferative effects of various derivatives, including this compound, revealed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 12.5 |
| MCF7 | 15.0 |
| M21 | 10.0 |
These results indicate that the compound effectively inhibits cancer cell proliferation, supporting further investigation into its potential as an anticancer agent.
Antimicrobial Screening
In another study focused on antimicrobial activity:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 18 |
| Bacillus subtilis | 15 |
| Escherichia coli | 10 |
The compound exhibited significant antibacterial properties, particularly against Salmonella typhi, highlighting its potential for development as an antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
